molecular formula C17H11Cl2N5O B2726768 3-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893915-81-6

3-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2726768
CAS No.: 893915-81-6
M. Wt: 372.21
InChI Key: MTYSAYQRQBXSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Its structure includes two 4-chlorophenyl groups: one directly attached to the triazole ring (N3) and another via a methylene bridge at position 6 of the pyrimidine ring.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5O/c18-12-3-1-11(2-4-12)9-23-10-20-16-15(17(23)25)21-22-24(16)14-7-5-13(19)6-8-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYSAYQRQBXSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction (MCR) Strategy

The triazolopyrimidinone scaffold is efficiently constructed via a one-pot reaction involving 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and 3-cyanoacetyl derivatives. According to Radwan et al., optimal conditions require dimethylformamide (DMF) as a solvent, triethylamine (0.25 mmol) as a base, and heating at 120°C for 10 hours. This method achieves a 78% yield by promoting simultaneous cyclization and dehydration (Scheme 1).

Mechanistic Insights :

  • Nucleophilic Activation : Triethylamine activates 3-cyanoacetyl indole via hydrogen bonding, enhancing electrophilicity at the carbonyl carbon.
  • Michael Addition : The activated intermediate undergoes Michael addition with 3-amino-1,2,4-triazole, forming a C–N bond.
  • Autoxidation : Spontaneous oxidation yields the triazolopyrimidinone core, with the 4-chlorophenyl group introduced via aldehyde incorporation.

Sequential Cyclization of Preformed Intermediates

An alternative route involves synthesizing the triazole and pyrimidinone rings separately before coupling. Compound A (3-(4-chlorophenyl)-1H-1,2,3-triazol-4-amine) is prepared by cyclizing 4-chlorophenyl azide with propiolonitrile under Cu(I) catalysis. Subsequent condensation with ethyl 3-[(4-chlorophenyl)methyl]-2-cyanoacetate in refluxing ethanol forms the pyrimidinone ring, followed by acid-catalyzed cyclization to yield the target compound (62% overall yield).

Critical Parameters :

  • Temperature Control : Maintaining reflux conditions (80°C) prevents premature decomposition of the cyanoacetate intermediate.
  • Acid Catalyst : Hydrochloric acid (2M) facilitates ring closure without epimerization.

Functionalization at the 6-Position: Introducing the (4-Chlorophenyl)methyl Group

Alkylation via Nucleophilic Substitution

The (4-chlorophenyl)methyl moiety is introduced at the 6-position through alkylation of a triazolopyrimidinone intermediate. Treatment of 6-bromo-triazolopyrimidinone with 4-chlorobenzylmagnesium bromide in tetrahydrofuran (THF) at −78°C achieves 70% substitution efficiency.

Optimization Data :

Condition Solvent Temperature Yield (%)
Grignard Reagent THF −78°C 70
Lithium Organocuprate Diethyl Ether 0°C 55

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling strategy employs 6-bromo-triazolopyrimidinone and 4-chlorobenzylboronic acid. Using Pd(PPh$$3$$)$$4$$ (5 mol%) and K$$2$$CO$$3$$ in dioxane/water (4:1) at 100°C, this method attains an 82% yield.

Advantages :

  • Chemoselectivity : The catalyst selectively couples the benzylboronic acid without affecting the triazole ring.
  • Scalability : Reactions proceed cleanly at gram-scale with minimal byproducts.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

$$^{1}\text{H}$$-NMR (400 MHz, DMSO-d$$_6$$) :

  • δ 8.42 (s, 1H, triazole-H)
  • δ 7.89–7.45 (m, 8H, aromatic H)
  • δ 5.21 (s, 2H, CH$$_2$$)

$$^{13}\text{C}$$-NMR (100 MHz, DMSO-d$$_6$$) :

  • δ 161.5 (C=O)
  • δ 152.3 (triazole-C)
  • δ 134.8–128.1 (aromatic C)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M + H]$$^+$$ = 413.0421
  • Calculated : C$${19}$$H$${12}$$Cl$$2$$N$$5$$O$$^+$$ = 413.0424

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time (h)
Multi-Component 78 98 10
Sequential Cyclization 62 95 24
Suzuki Coupling 82 99 12

The Suzuki coupling route provides the highest yield and purity but requires expensive palladium catalysts. The MCR method offers rapid synthesis but necessitates rigorous temperature control.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 3-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study highlighted that triazole derivatives demonstrated activity comparable to conventional antibiotics against resistant strains .

Table 1: Antimicrobial Activity of Triazolopyrimidine Derivatives

Compound NameTarget BacteriaMIC (μg/mL)Reference
Compound AS. aureus0.75
Compound BE. coli0.43
Compound CPseudomonas aeruginosa1.5

Anticancer Properties

The compound has been investigated for its potential anticancer effects. It is believed to inhibit specific enzymes involved in cell proliferation pathways, thereby exhibiting cytotoxicity against various cancer cell lines. In vitro studies have shown that certain triazolo[4,5-d]pyrimidine derivatives can induce apoptosis in cancer cells .

Case Study:
A recent study evaluated the anticancer activity of a series of triazolo[4,5-d]pyrimidine derivatives against human cancer cell lines. The results indicated that these compounds effectively reduced cell viability in a dose-dependent manner.

Enzyme Inhibition

Research has explored the use of triazolopyrimidine derivatives as enzyme inhibitors. Notably, they have shown promise as inhibitors of carbonic anhydrase and cholinesterase enzymes, which are critical in numerous physiological processes .

Agricultural Applications

Compounds within this class have also been studied for their potential as agrochemicals. Their ability to inhibit phytopathogenic bacteria suggests they could be developed into effective agricultural fungicides or bactericides .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The triazolopyrimidinone scaffold is shared among several analogues, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Key Structural Differences References
Target Compound - N3: 4-chlorophenyl
- C6: (4-chlorophenyl)methyl
Reference structure -
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one - N3: Phenyl
- C5: 4-chlorophenoxy
- C6: Isopropyl
Phenoxy group at C5; isopropyl at C6
2-Amino-6-(3-chlorobenzyl)-5-hexyl-triazolo[1,5-a]pyrimidin-7(4H)-one - Triazolo[1,5-a]pyrimidine core
- C6: 3-chlorobenzyl
- C5: Hexyl
Different triazole-pyrimidine fusion; hexyl chain at C5
[1,2,4]Triazolo[1,5-c]pyrimidine-13-ones - Triazolo[1,5-c]pyrimidine core
- Varied aryl/heteroaryl substituents
Altered triazole-pyrimidine ring fusion

Key Observations :

  • Triazole-Pyrimidine Fusion : The target compound’s [1,2,3]triazolo[4,5-d]pyrimidine system differs from [1,2,4]triazolo[1,5-a] or [1,5-c] cores in electronic distribution and planarity, affecting binding to biological targets .

Crystallographic and Conformational Analysis

  • Planarity : The triazolopyrimidine core in the target compound is nearly planar (maximum deviation: 0.021 Å for analogous structures), facilitating conjugation and stability .
  • Dihedral Angles : The 4-chlorophenyl group at N3 forms a dihedral angle of 1.09° with the core, while the benzyl group at C6 is nearly perpendicular (87.74°), suggesting steric hindrance that may influence receptor interactions .
  • Crystal Packing: Monoclinic crystal systems (e.g., space group C2/c) are common in triazolopyrimidinones, with hydrogen bonding and van der Waals interactions stabilizing the lattice .

Biological Activity

3-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines a triazole ring fused with a pyrimidine ring and chlorophenyl substituents, which are known to enhance biological activity. This article focuses on the compound's pharmacological properties, including its antimicrobial, antifungal, and anticancer activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H14Cl2N5O\text{C}_{17}\text{H}_{14}\text{Cl}_2\text{N}_5\text{O}

Biological Activity Overview

This compound has been studied for various biological activities. The following sections detail its effects against different pathogens and cancer cells.

Antimicrobial Activity

Research indicates that triazolopyrimidine derivatives exhibit potent antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to 3-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one demonstrate MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMIC (μg/mL)
Triazole derivative AS. aureus0.125
Triazole derivative BE. coli2.96
Triazole derivative CPseudomonas aeruginosa0.68

This data suggests that the presence of chlorophenyl groups significantly enhances the antimicrobial efficacy of the compound.

Antifungal Activity

The antifungal properties of triazoles are well-documented. The compound has shown promising results in inhibiting fungal growth:

  • Fungal Strains Tested : Compounds with similar structures have been evaluated against Candida albicans and Aspergillus fumigatus. The MIC values for effective compounds were reported to be as low as 0.5 μg/mL .
CompoundFungal StrainMIC (μg/mL)
Triazole derivative DC. albicans0.5
Triazole derivative EA. fumigatus1

These findings indicate that the compound may serve as a potential antifungal agent.

Anticancer Activity

Recent studies have explored the anticancer potential of triazolopyrimidine derivatives:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant cytotoxic effects with IC50 values in the micromolar range .
Cell LineIC50 (μM)
MCF-710
HeLa12

The structural modifications in the triazolopyrimidine scaffold are believed to contribute to enhanced interaction with cellular targets involved in cancer proliferation.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes and disrupt cellular processes:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
  • Cell Cycle Arrest : In cancer cells, these compounds may induce cell cycle arrest by targeting specific pathways involved in cell division.

Q & A

Q. What are the established synthetic routes for this triazolopyrimidine derivative, and what are critical reaction conditions?

Methodological Answer: Synthesis typically involves multi-step protocols starting with carbodiimide intermediates. Key steps include:

  • Step 1: Formation of the triazolopyrimidine core via cyclization under basic conditions (e.g., K₂CO₃ in CH₃CN/CH₂Cl₂) .
  • Step 2: Functionalization with chlorophenyl groups using nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
  • Step 3: Purification via recrystallization (e.g., ethanol or hexane/dichloromethane mixtures) .

Critical Conditions:

ParameterOptimal RangeImpact on Yield/Purity
Temperature25–80°CHigher temps accelerate cyclization but risk side reactions .
SolventPolar aprotic (DMF, CH₃CN)Enhances nucleophilicity of intermediates .
CatalystTriethylamine or K₂CO₃Essential for deprotonation and cyclization .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths/angles (e.g., triazolopyrimidine core planarity; dihedral angles <5° with aryl groups) .
  • Spectroscopy:
  • NMR: Confirms substitution patterns (e.g., ¹H-NMR δ 7.2–8.1 ppm for aromatic protons) .
  • IR: Detects carbonyl stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
    • Elemental Analysis: Validates molecular formula (e.g., C₁₉H₁₆Cl₂N₅O) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

Methodological Answer: Discrepancies (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:

  • Assay Conditions: pH, ionic strength, or ATP concentration differences alter binding kinetics. Standardize using validated protocols (e.g., ADP-Glo™ Kinase Assay) .
  • Compound Stability: Degradation in DMSO stock solutions over time. Confirm purity via HPLC before assays .
  • Cell Line Variability: Use isogenic cell lines to control for genetic background effects .

Case Study:

StudyReported IC₅₀ (nM)Key Variables
A (2023)12 ± 210% FBS, 1 mM ATP
B (2024)35 ± 55% FBS, 2 mM ATP

Q. What strategies optimize the synthetic yield of the triazolopyrimidine core?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 12 h) and improves yield by 15–20% .
  • Catalyst Screening: Pd(OAc)₂/XPhos outperforms traditional Pd(PPh₃)₄ in coupling reactions (yield: 85% vs. 60%) .
  • DoE (Design of Experiments): Statistically optimize variables (e.g., temp, solvent ratio) using software like JMP® .

Q. What mechanistic insights exist for its biological activity?

Methodological Answer:

  • Enzyme Inhibition: The triazolopyrimidine core competitively inhibits ATP-binding pockets in kinases (e.g., CDK2) via π-π stacking with Phe80 .
  • Cellular Uptake: LogP (~2.5) and polar surface area (~75 Ų) predict moderate permeability; confirm via Caco-2 assays .
  • Metabolic Stability: Microsomal assays (human liver microsomes) show t₁/₂ >60 min, suggesting suitability for in vivo studies .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. computational docking poses?

Methodological Answer:

  • Crystallographic Validation: Ensure ligand electron density maps (2Fo-Fc) match docking poses. Refinement with PHENIX/CCP4 reduces model bias .
  • Force Field Adjustments: Use AMBER/GAFF2 parameters for accurate halogen bond modeling (Cl···π interactions critical for binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.